molecular formula C22H19F3N2O3S B492826 N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide CAS No. 690245-22-8

N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide

Cat. No.: B492826
CAS No.: 690245-22-8
M. Wt: 448.5g/mol
InChI Key: IWGUZRFEGUIQSV-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzamide moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the sulfonyl group could yield a sulfide.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl and sulfonyl groups could play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-[({[3-chlorophenyl]sulfonyl}amino)methyl]benzamide
  • N-(4-methylphenyl)-4-[({[3-methylphenyl]sulfonyl}amino)methyl]benzamide

Uniqueness

The presence of the trifluoromethyl group in N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions.

Properties

IUPAC Name

N-(4-methylphenyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3S/c1-15-5-11-19(12-6-15)27-21(28)17-9-7-16(8-10-17)14-26-31(29,30)20-4-2-3-18(13-20)22(23,24)25/h2-13,26H,14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGUZRFEGUIQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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